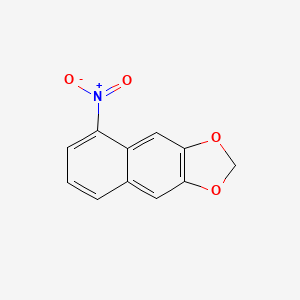

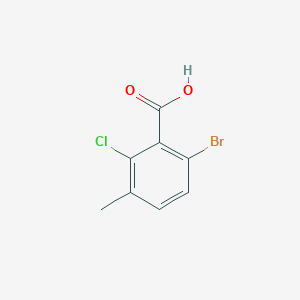

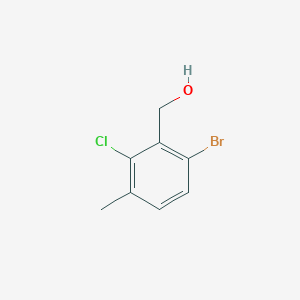

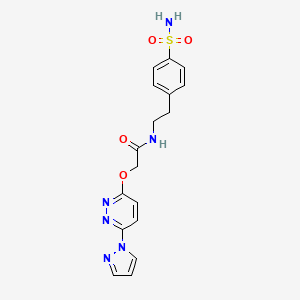

![molecular formula C20H15BrN2O2S B3240214 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428351-02-3](/img/structure/B3240214.png)

2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Overview

Description

The compound “2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . These compounds have been used in human therapy as diuretic and antihypertensive agents . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine 1,1-dioxide derivatives involves alkylation with methyl and ethyl iodide at N(2) and N(3) atoms . In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine 1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . The functional groups attached to the ring, such as a halo group at the 7 and 8 positions of the ring, are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine 1,1-dioxide derivatives include ring closure, alkylation, acylation, reduction, and ring contraction . The majority of the compounds showed activity with IC 50 values ranging from 0.11 to 10.42 µM .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine 1,1-dioxide derivatives depend on the specific functional groups attached to the ring .Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .

PI3Kδ Inhibition

The compound has been investigated as a PI3Kδ inhibitor . PI3Kδ plays a crucial role in immune cell signaling and inflammation. By selectively inhibiting this isoform, it may modulate immune responses and potentially find applications in autoimmune diseases or cancer immunotherapy .

Antibacterial Activity

In a related class of compounds, novel 1,2,3-triazole-piperazin-benzo [b] [1,4]thiazine 1,1-dioxide derivatives were synthesized and evaluated for their in vitro antibacterial activity . While not directly the same compound, this highlights the broader potential of benzothiadiazine derivatives in combating bacterial infections .

Aldose Reductase Inhibition

Chen et al. explored benzothiadiazine-1,1-dioxide compounds as aldose reductase inhibitors . These inhibitors are relevant in managing diabetic complications, making this an interesting avenue for further investigation .

ATP-Sensitive Potassium Channel Activation

Another study synthesized 3-substituted-4 H -1,2,4-benzothiadiazine-1,1-dioxides and tested them as ATP-sensitive potassium channel activators . These channels play a role in cardiovascular health, and compounds like these could have therapeutic implications .

Hemolytic Activity and Toxicity

While not a direct application, assessing the compound’s hemolytic activity and toxicity is essential for understanding its safety profile. Researchers need to explore its effects on red blood cells and other tissues .

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kδ, by binding to the deeper hydrophobic pocket of the enzyme . This interaction inhibits the activity of PI3Kδ, leading to decreased downstream signaling .

Biochemical Pathways

The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, the compound can disrupt this pathway, potentially leading to the inhibition of cell proliferation and survival .

Result of Action

The compound’s action results in significant inhibition of cell proliferation. For instance, the compound has been shown to inhibit the proliferation of human B-cell SU-DHL-6 with GI50 values of 2.13 and 2.50 μM . This suggests that the compound could potentially be used as a therapeutic agent in conditions characterized by overactive PI3Kδ signaling, such as certain types of cancer .

properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c21-17-10-6-7-15(13-17)14-23-22-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)26(23,24)25/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNSUEGTMGHXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

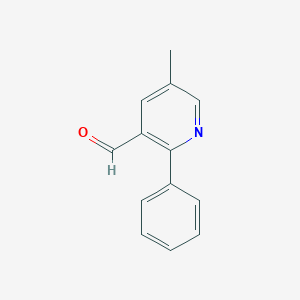

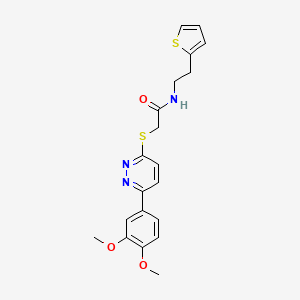

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3240219.png)